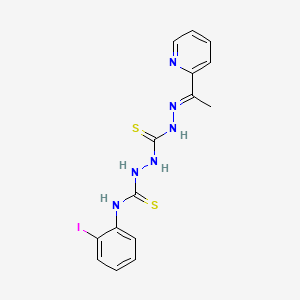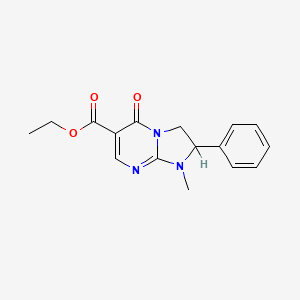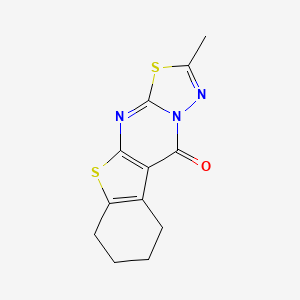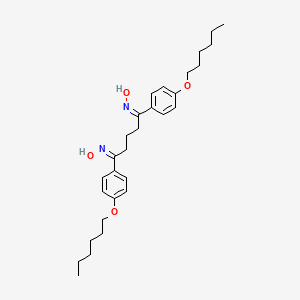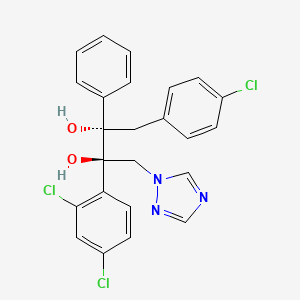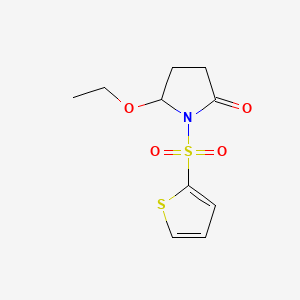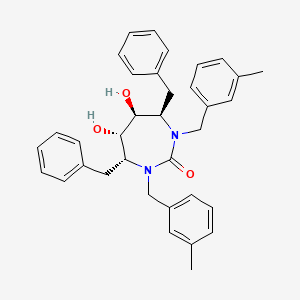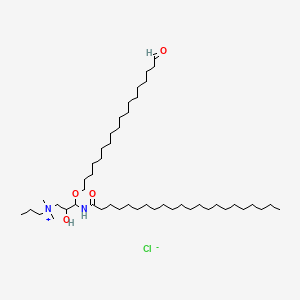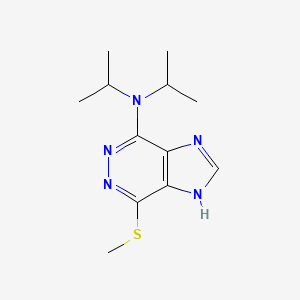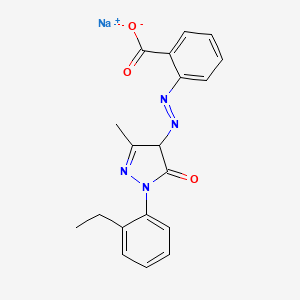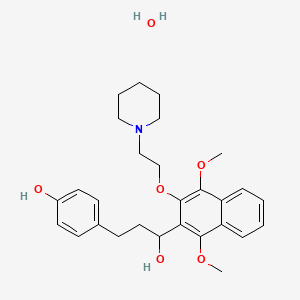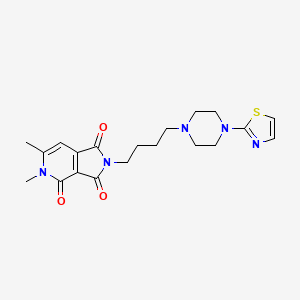
1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 5,6-dimethyl-2-(4-(4-(2-thiazolyl)-1-piperazinyl)butyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 5,6-dimethyl-2-(4-(4-(2-thiazolyl)-1-piperazinyl)butyl)-” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including the formation of the pyrrolo-pyridine core, introduction of the dimethyl groups, and attachment of the thiazolyl-piperazinyl-butyl side chain. Each step would require specific reagents, catalysts, and conditions, such as:
Formation of the pyrrolo-pyridine core: This might involve cyclization reactions using precursors like pyridine derivatives and suitable cyclizing agents.
Introduction of dimethyl groups: Methylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Attachment of the side chain: This could involve nucleophilic substitution reactions where the thiazolyl-piperazinyl-butyl group is introduced.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the nitrogen or sulfur atoms, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could target the carbonyl groups, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
科学研究应用
This compound could have a wide range of applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules or as a catalyst in various reactions.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications, such as in drug development for targeting specific biological pathways.
Industry: Use in the production of specialty chemicals or materials with unique properties.
作用机制
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it might bind to enzymes or receptors, modulating their activity. The presence of multiple functional groups suggests it could interact with various biological pathways, potentially leading to diverse effects.
相似化合物的比较
Similar Compounds
1H-Pyrrolo(3,4-c)pyridine derivatives: Compounds with similar core structures but different substituents.
Thiazolyl-piperazinyl derivatives: Compounds with similar side chains but different core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which could confer unique chemical and biological properties compared to similar compounds.
属性
CAS 编号 |
150064-14-5 |
|---|---|
分子式 |
C20H25N5O3S |
分子量 |
415.5 g/mol |
IUPAC 名称 |
5,6-dimethyl-2-[4-[4-(1,3-thiazol-2-yl)piperazin-1-yl]butyl]pyrrolo[3,4-c]pyridine-1,3,4-trione |
InChI |
InChI=1S/C20H25N5O3S/c1-14-13-15-16(18(27)22(14)2)19(28)25(17(15)26)7-4-3-6-23-8-10-24(11-9-23)20-21-5-12-29-20/h5,12-13H,3-4,6-11H2,1-2H3 |
InChI 键 |
QYCIEXMLMQWAIB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C(=O)N1C)C(=O)N(C2=O)CCCCN3CCN(CC3)C4=NC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


